3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide
Description
3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole-based heterocyclic compound featuring a carboxamide group substituted with a cyclopropyl moiety and an ethyl group at the 1-position of the pyrazole ring.
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-2-13-5-7(8(10)12-13)9(14)11-6-3-4-6/h5-6H,2-4H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
WGPUPZUCOSZEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with cyclopropyl isocyanate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic effects:
- Anti-inflammatory Activity : Research indicates that 3-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Anticancer Potential : Studies have suggested that this pyrazole derivative may inhibit the growth of various cancer cell lines, including breast and prostate cancer cells, by targeting specific kinases involved in cell proliferation .
Enzyme Inhibition
The compound has been investigated as an enzyme inhibitor:
- It may act on specific kinases, modulating pathways associated with cancer progression. For instance, derivatives of pyrazole compounds have shown selectivity towards cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
The biological profile of this compound includes:
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .
Case Studies and Findings
Several case studies have demonstrated the efficacy of this compound in different biological contexts:
| Study Type | Objective | Findings | Reference Year |
|---|---|---|---|
| Anticancer Evaluation | Assess cytotoxicity against MCF-7 breast cancer cells | Significant reduction in cell viability with IC50 values indicating potent activity | 2023 |
| Anti-inflammatory Study | Evaluate effects on LPS-stimulated macrophages | Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
| Antimicrobial Activity | Test efficacy against Gram-positive/negative bacteria | Exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli | 2024 |
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Compounds for Comparison :
4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide () Differences:
- Substituent at carboxamide: Propyl chain with a 3-methylpyrazole group vs. cyclopropyl.
- Amino group position: 4-amino (pyrazole-5-carboxamide) vs. 3-amino (pyrazole-4-carboxamide). Impact:
- The propyl-pyrazole substituent increases molecular weight (C₁₅H₂₃N₇O) and may enhance solubility due to polar groups, whereas the cyclopropyl group in the target compound likely improves metabolic stability and lipophilicity .
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Differences :
- Functional group: Amine (-NH₂) at pyrazole-4-position vs. carboxamide (-CONH-cyclopropyl).
- Substituent: Pyridin-3-yl at pyrazole-1-position vs. ethyl group.
- Impact :
- The carboxamide in the target compound offers hydrogen-bonding capability, improving target specificity .
1-ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide () Differences:
- Substituent at pyrazole-4-position: Sulfonyl-propanoyl group vs. amino group. Impact:
- The amino group in the target compound may favor interactions with acidic residues in biological targets .
6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
- Differences :
- Core structure: Pyrazolo[3,4-b]pyridine (fused bicyclic system) vs. simple pyrazole.
- Impact :
- The target compound’s monocyclic pyrazole may offer better solubility and synthetic accessibility .
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, synthesizing findings from various studies, including data tables and case studies.
Molecular Formula : C10H14N4O
Molecular Weight : 206.24 g/mol
IUPAC Name : this compound
Canonical SMILES : CCN1C(=O)C=C(N)C=N1C(C2CC2)C(=O)N
The biological activity of this compound primarily involves its role as a kinase inhibitor , particularly targeting cyclin-dependent kinases (CDKs). The compound interacts with the ATP-binding site of kinases, leading to the modulation of various signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Studies have demonstrated the compound's efficacy in inhibiting specific kinases associated with cancer progression. For instance, it has shown selective inhibition against CDK16 with an effective concentration (EC50) of approximately 33 nM, indicating its potential as an anticancer agent by inducing cell cycle arrest at the G2/M phase .
Anti-inflammatory Properties
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-17 in vitro, suggesting its utility in treating inflammatory diseases .
Study 1: Kinase Inhibition Profile
A study focused on the inhibition profile of various pyrazole derivatives, including this compound, revealed:
| Compound | Target Kinase | EC50 (nM) | Effect |
|---|---|---|---|
| This compound | CDK16 | 33 | Cell cycle arrest |
| Other derivatives | Various | 20 - 180 | Variable inhibition |
This table illustrates the compound's potency compared to other derivatives, emphasizing its selectivity for CDK16 .
Study 2: In Vivo Efficacy
In vivo studies demonstrated that administering this compound in mouse models resulted in significant tumor reduction. The compound was administered orally at a dosage of 10 mg/kg over a period of two weeks, leading to a notable decrease in tumor volume compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
